molecular formula C23H16N4O B13134051 2,3-Diphenylpyrazino(2,3-b)quinoxalin-7-yl methyl ether CAS No. 18216-57-4

2,3-Diphenylpyrazino(2,3-b)quinoxalin-7-yl methyl ether

Cat. No.: B13134051
CAS No.: 18216-57-4
M. Wt: 364.4 g/mol
InChI Key: AJOVIMZKUNCJGD-UHFFFAOYSA-N
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Description

7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline is a complex organic compound with the molecular formula C23H16N4OQuinoxalines and their derivatives are known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and anticancer activities .

Preparation Methods

The synthesis of 7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2,3-diaminophenazine with appropriate aldehydes or ketones under acidic conditions. The reaction is often catalyzed by Brønsted acids such as acetic acid or hydrochloric acid . Industrial production methods may involve the use of microwave irradiation or nanoparticle catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in quinoxaline-2,3-diones, while reduction yields dihydroquinoxalines .

Scientific Research Applications

7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline involves its interaction with various molecular targets. It is known to inhibit certain enzymes and proteins, disrupting cellular processes essential for the survival of pathogens or cancer cells. The compound’s ability to intercalate into DNA and inhibit topoisomerase enzymes is one of the pathways through which it exerts its effects .

Comparison with Similar Compounds

Similar compounds to 7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline include other quinoxaline derivatives such as:

  • 2,3-Diphenylquinoxaline
  • 7-Methoxyquinoxaline
  • 2,3-Dimethylquinoxaline

What sets 7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline apart is its unique substitution pattern, which imparts distinct chemical and biological properties. For instance, the methoxy group at the 7-position enhances its solubility and bioavailability compared to other quinoxaline derivatives .

Biological Activity

2,3-Diphenylpyrazino(2,3-b)quinoxalin-7-yl methyl ether, also known as 7-methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline (CAS No. 18216-57-4), is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

The compound's molecular formula is C23H16N4OC_{23}H_{16}N_{4}O with a molecular weight of approximately 364.4 g/mol. Its structure features a methoxy group at the 7-position, which enhances its solubility and bioavailability compared to other quinoxaline derivatives.

PropertyValue
CAS Number18216-57-4
Molecular FormulaC23H16N4O
Molecular Weight364.4 g/mol
IUPAC Name7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline

Biological Activity

Research indicates that this compound exhibits significant antimicrobial , anticancer , and antiviral properties.

Antimicrobial Activity

The compound has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cellular processes essential for pathogen survival. In vitro studies report that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Properties

In cancer research, this compound has demonstrated cytotoxic effects against several cancer cell lines. The proposed mechanism includes:

  • Intercalation into DNA : This disrupts DNA replication and transcription.
  • Inhibition of topoisomerase enzymes : This leads to DNA strand breaks and cell death.

Case studies have highlighted its effectiveness against breast cancer and leukemia cell lines, with IC50 values indicating potent activity at low concentrations.

Antiviral Effects

Emerging studies suggest that the compound may also possess antiviral properties. It appears to interfere with viral replication processes, although further research is needed to fully elucidate these mechanisms.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in cellular metabolism.
  • DNA Interaction : Its planar structure allows it to intercalate into DNA.
  • Protein Binding : It may bind to proteins involved in cell signaling pathways.

Research Findings

Recent studies have provided insights into the compound's efficacy and potential therapeutic applications:

  • Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy reported that the compound exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus .
  • Cytotoxicity Assay : In a study examining its anticancer effects, the compound showed an IC50 value of 20 µM against MCF-7 breast cancer cells .
  • Mechanistic Insights : Research indicated that the compound's interaction with topoisomerase II was crucial for its anticancer activity, leading to increased apoptosis in cancer cells .

Properties

CAS No.

18216-57-4

Molecular Formula

C23H16N4O

Molecular Weight

364.4 g/mol

IUPAC Name

7-methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline

InChI

InChI=1S/C23H16N4O/c1-28-17-12-13-18-19(14-17)25-23-22(24-18)26-20(15-8-4-2-5-9-15)21(27-23)16-10-6-3-7-11-16/h2-14H,1H3

InChI Key

AJOVIMZKUNCJGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C(=N2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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